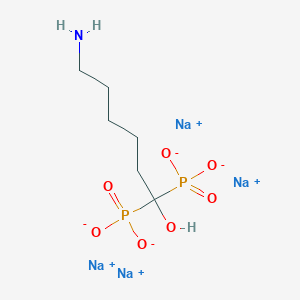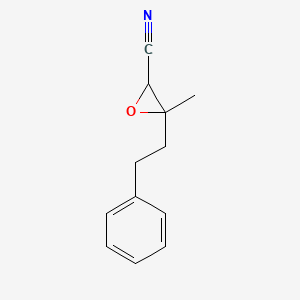
7-Fluoro-2,8-dimethyl-1,4-dihydroquinolin-4-one
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
7-Fluoro-2,8-dimethyl-1,4-dihydroquinolin-4-one (CAS No. 1251312-62-5) is a chemical compound with the molecular formula C₁₁H₁₀FNO and a molecular weight of 191.20 g/mol . Its structure features a quinoline ring system with a fluorine atom at the 7-position and two methyl groups at the 2- and 8-positions.
Preparation Methods
Synthetic Routes:: The synthetic routes for this compound may involve cyclization reactions starting from appropriate precursors. specific literature references for its synthesis are limited.
Industrial Production Methods:: Information regarding industrial-scale production methods for 7-Fluoro-2,8-dimethyl-1,4-dihydroquinolin-4-one is scarce. It is likely that research and development in this area are ongoing.
Chemical Reactions Analysis
Reactivity:: The compound may undergo various chemical reactions, including:
Oxidation: Oxidation of the methyl groups or the quinoline ring.
Reduction: Reduction of the carbonyl group or the fluorine atom.
Substitution: Substitution reactions at the quinoline ring positions.
Oxidation: Oxidizing agents like potassium permanganate (KMnO₄) or chromic acid (H₂CrO₄).
Reduction: Reducing agents such as lithium aluminum hydride (LiAlH₄) or hydrogen gas (H₂) with a catalyst.
Substitution: Various nucleophiles (e.g., amines, alkoxides) under appropriate conditions.
Major Products:: The specific products formed during these reactions would depend on the reaction conditions and the position of substitution or modification.
Scientific Research Applications
7-Fluoro-2,8-dimethyl-1,4-dihydroquinolin-4-one’s applications span several scientific fields:
Chemistry: It can serve as a building block for more complex molecules.
Biology: It may be used as a probe or ligand in biological studies.
Medicine: Research may explore its potential as a drug candidate.
Industry: Its unique structure could find applications in materials science or catalysis.
Mechanism of Action
The exact mechanism by which this compound exerts its effects remains to be elucidated. Further research is needed to understand its interactions with molecular targets and signaling pathways.
Comparison with Similar Compounds
While detailed comparisons are challenging due to limited data, researchers may explore related quinoline derivatives. Some similar compounds include fluoroquine (7-fluoro-4-(diethylamino-1-methylbutylamino)quinoline) and mefloquine .
Properties
Molecular Formula |
C11H10FNO |
|---|---|
Molecular Weight |
191.20 g/mol |
IUPAC Name |
7-fluoro-2,8-dimethyl-1H-quinolin-4-one |
InChI |
InChI=1S/C11H10FNO/c1-6-5-10(14)8-3-4-9(12)7(2)11(8)13-6/h3-5H,1-2H3,(H,13,14) |
InChI Key |
QEZYMIPYDWZSRM-UHFFFAOYSA-N |
Canonical SMILES |
CC1=CC(=O)C2=C(N1)C(=C(C=C2)F)C |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.




![N-[2-(2,3-dihydro-1,4-benzodioxin-6-yl)ethyl]-1H-imidazole-1-carboxamide](/img/structure/B13151377.png)
![5-[(2-methylpropan-2-yl)oxycarbonyl]-2,3,3a,4,6,6a-hexahydro-1H-pyrrolo[3,4-c]pyrrole-3-carboxylic acid](/img/structure/B13151383.png)


![(2E)-3-[3,5-dimethyl-4-(pyridin-2-ylmethoxy)phenyl]acrylic acid](/img/structure/B13151400.png)







